3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde

Epigenetics BRD4 bromodomain KAc bioisostere

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde (CAS 887679-08-5) is a heterocyclic aromatic aldehyde with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol, characterized by a 3,5-dimethylisoxazole ring linked via a methylene bridge to a 4-methoxybenzaldehyde core. The 3,5-dimethylisoxazole moiety is a well-established acetyl-lysine (KAc) bioisostere that engages bromodomain-containing proteins such as BRD4, making derivatives of this scaffold valuable for developing epigenetic probes and inhibitors.

Molecular Formula C14H15NO3
Molecular Weight 245.278
CAS No. 887679-08-5
Cat. No. B2519458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde
CAS887679-08-5
Molecular FormulaC14H15NO3
Molecular Weight245.278
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC2=C(C=CC(=C2)C=O)OC
InChIInChI=1S/C14H15NO3/c1-9-13(10(2)18-15-9)7-12-6-11(8-16)4-5-14(12)17-3/h4-6,8H,7H2,1-3H3
InChIKeyKYMFDJYFADPPKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde (CAS 887679-08-5): A Specialized Isoxazole-Benzaldehyde Building Block for Epigenetic Probe Synthesis


3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde (CAS 887679-08-5) is a heterocyclic aromatic aldehyde with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.27 g/mol, characterized by a 3,5-dimethylisoxazole ring linked via a methylene bridge to a 4-methoxybenzaldehyde core [1]. The 3,5-dimethylisoxazole moiety is a well-established acetyl-lysine (KAc) bioisostere that engages bromodomain-containing proteins such as BRD4, making derivatives of this scaffold valuable for developing epigenetic probes and inhibitors [2]. The compound’s aldehyde functional group provides a reactive handle for further derivatization, including reductive amination to generate amine-linked conjugates or condensation to form Schiff bases, positioning it as a strategic intermediate in medicinal chemistry campaigns targeting bromodomain and extra-terminal (BET) family proteins.

Why 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde Cannot Be Readily Substituted by Other Isoxazole-Benzaldehyde Analogs


Generic substitution among isoxazole-benzaldehyde analogs is scientifically unjustified because subtle variations in linker length, regioisomerism, and aryl substitution profoundly alter the three-dimensional presentation of the 3,5-dimethylisoxazole KAc-mimetic pharmacophore to bromodomain binding pockets. In this compound, the methylene (-CH₂-) spacer between the isoxazole and the benzaldehyde ring provides conformational flexibility that analogs with a direct biaryl connection lack [1]; the specific 3,4-substitution pattern on the benzaldehyde ring orients the aldehyde group meta to the isoxazolylmethyl substituent rather than para or ortho, altering both the vector of derivatization and the overall molecular topology [1]; and the 4-methoxy group contributes to both electronic modulation of the benzaldehyde ring and potentially to lipophilicity-driven differences in membrane permeability and metabolic stability . The quantitative consequence of each structural feature is detailed in the Evidence Guide below.

Quantitative Differentiation Evidence for 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde Against Closest Structural Analogs


Methylene Linker Length Differentiates BRD4 Binding Pocket Occupancy Compared to Direct Biaryl Analogs

The methylene (-CH₂-) bridge between the isoxazole ring and the benzaldehyde core distinguishes this compound from direct biaryl analogs such as 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) and 3-(3,5-dimethylisoxazol-4-yl)benzaldehyde (CAS 1635437-16-9). In the seminal structure-guided optimization of 3,5-dimethylisoxazole derivatives by Hewings et al. (2011, 2013), the linker length was shown to critically affect the depth of the KAc-mimetic moiety's insertion into the BRD4(1) acetyl-lysine binding pocket, with 4-substituted derivatives bearing appropriate linkers achieving IC₅₀ values <5 µM against BRD4(1), whereas biaryl-linked analogs lacking a spacer exhibited substantially reduced binding [1]. The target compound's methylene linker extends the isoxazole ring approximately 1.5 Å further from the benzaldehyde core compared to direct biaryl analogs, altering the spatial relationship between the KAc-mimetic and the derivatization handle [2]. It is important to note that direct quantitative comparator data for this exact compound against the named analogs have not been identified in the available public literature; the differentiation argument is based on class-level inference from closely related 3,5-dimethylisoxazole derivatives with varying linkers evaluated in the same assay systems.

Epigenetics BRD4 bromodomain KAc bioisostere

4-Methoxy Substitution Contributes Increased Lipophilicity (cLogP) and Hydrogen Bond Acceptor Count Relative to Unsubstituted Analogs

The 4-methoxy substituent on the benzaldehyde ring differentiates this compound from non-methoxylated analogs such as 3-(3,5-dimethylisoxazol-4-yl)benzaldehyde (CAS 1635437-16-9) and 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5). PubChem-computed XLogP3-AA for the target compound is 2.5 [1], whereas the unsubstituted analog 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde (molecular weight 201.22 g/mol, formula C₁₂H₁₁NO₂) lacks the methoxy oxygen that acts as an additional hydrogen bond acceptor . The target compound has a hydrogen bond acceptor count of 4 compared to 3 for the unsubstituted analogs due to the methoxy oxygen [2], which can influence aqueous solubility, passive membrane permeability, and off-target polypharmacology profiles. No direct comparative solubility or logP measurements for these exact compounds in the same assay system are available in the public literature; this represents class-level inference from computed descriptors.

Physicochemical property differentiation Lipophilicity Medicinal chemistry optimization

Meta-Aldehyde Regiochemistry Enables Distinct Derivatization Vectors Versus Para-Substituted Analogs

The target compound positions the aldehyde group at the 3-position (meta) relative to the isoxazolylmethyl substituent on the benzaldehyde ring, distinguishing it from para-substituted analogs such as 4-(3,5-dimethylisoxazol-4-yl)benzaldehyde (CAS 630392-25-5) and ortho-substituted analogs such as 2-(3,5-dimethyl-4-isoxazolyl)benzaldehyde (CAS 223575-75-5). This meta-substitution pattern produces a 120° angular derivatization vector (as opposed to 180° for para-substituted analogs), which alters the overall geometry of downstream conjugates and may impact target protein binding [1]. In the context of BRD4-directed library synthesis, the spatial orientation of the functional group used for further elaboration (aldehyde for reductive amination or condensation) has been shown to modulate the final ligand's binding mode [2]. No direct experimental comparison of regioisomeric benzaldehyde derivatives in the same assay is available in the public literature for this scaffold; the differentiation is inferred from the known importance of substitution pattern geometry in bromodomain ligand design.

Synthetic intermediate Regiochemistry Focused library synthesis

Commercially Available Purity Specification (95%) and Hazard Classification Supports Research-Grade Procurement Decisions

The compound is commercially available with a minimum purity specification of 95% from suppliers such as AKSci (catalog 2084AF) and is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), as verified by Fluorochem SDS documentation . These specifications provide procurement officers with the necessary purity benchmark and safety handling requirements to compare against alternative building blocks. While many isoxazole-benzaldehyde analogs share similar hazard profiles, the documented purity threshold and GHS classification enable standardized risk assessment and experimental planning. No systematic purity comparison data across vendors for this specific class of compounds are available in the public domain.

Quality specification Hazard handling Procurement compliance

Optimal Application Scenarios for 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde Based on Quantitative Differentiation Evidence


Synthesis of Methylene-Linked BRD4 Bromodomain Probe Libraries via Reductive Amination at the Meta-Aldehyde Handle

The compound is ideally suited as a late-stage intermediate for constructing focused libraries of BRD4 bromodomain probes. The meta-aldehyde group can be selectively derivatized via reductive amination with diverse amine-containing fragments while the 3,5-dimethylisoxazole KAc-mimetic remains intact and correctly spaced via the methylene linker for bromodomain engagement [1]. The 4-methoxy substituent contributes additional lipophilicity (XLogP = 2.5), which may enhance cellular permeability of the final conjugates [2]. This application directly leverages the three differentiating structural features: the methylene linker (for optimal KAc-mimetic presentation), the meta-aldehyde (for a unique derivatization vector distinct from para-substituted analogs), and the methoxy group (for modulated physicochemical properties).

Schiff Base Condensation for Generating KAc-Mimetic Conjugates with Tunable Linker Geometries

The aldehyde group enables efficient Schiff base (imine) formation with primary amines under mild conditions, providing a straightforward route to structurally diverse 3,5-dimethylisoxazole-containing conjugates [1]. The methylene spacer between the isoxazole and the benzaldehyde core allows the resulting imine conjugate to adopt conformations that a direct biaryl analog cannot access, which may be critical for achieving the correct binding pose within the BRD4(1) acetyl-lysine recognition pocket [2]. Researchers can exploit this feature to systematically vary both the amine coupling partner and the linker geometry in parallel, generating SAR data that would be inaccessible with regioisomeric benzaldehyde building blocks.

BET Bromodomain Inhibitor Optimization Where Increased Molecular Complexity and Lipophilicity Are Desired

For optimization campaigns targeting BET bromodomains (BRD2, BRD3, BRD4, BRDT) where the lead compound is a simple unsubstituted 3,5-dimethylisoxazole-benzaldehyde conjugate, this compound offers a systematic increase in molecular complexity. The additional methoxy group (MW increase of +30 Da vs. unsubstituted analogs) and higher computed lipophilicity (XLogP = 2.5) may provide enhanced binding through hydrophobic contacts in the BRD4 ZA channel or the WPF shelf region [1]. The meta-aldehyde regioisomer also allows access to binding vectors that para-substituted analogs cannot explore, potentially addressing selectivity challenges between BET family members [2]. However, users should note that no direct BRD4 affinity data for this specific compound are publicly available, and binding must be experimentally confirmed.

Quote Request

Request a Quote for 3-(3,5-Dimethyl-isoxazol-4-ylmethyl)-4-methoxy-benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.